molecular formula C12H8Na2O6S4 B12665223 Disodium 3,3'-dithiobis(benzenesulphonate) CAS No. 27738-87-0

Disodium 3,3'-dithiobis(benzenesulphonate)

Cat. No.: B12665223
CAS No.: 27738-87-0
M. Wt: 422.4 g/mol
InChI Key: INBXJOCVGSWJRR-UHFFFAOYSA-L
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Description

Disodium 3,3’-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula C12H8Na2O6S4. It is known for its unique structure, which includes two benzene rings connected by a disulfide bond, each ring bearing a sulfonate group. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3,3’-dithiobis(benzenesulphonate) typically involves the reaction of 3-mercaptobenzenesulfonic acid with an oxidizing agent. The reaction conditions often include:

    Oxidizing Agent: Hydrogen peroxide or iodine

    Solvent: Water or an aqueous solution

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds through the formation of a disulfide bond between two molecules of 3-mercaptobenzenesulfonic acid, resulting in the formation of disodium 3,3’-dithiobis(benzenesulphonate).

Industrial Production Methods

In industrial settings, the production of disodium 3,3’-dithiobis(benzenesulphonate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Disodium 3,3’-dithiobis(benzenesulphonate) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine

    Reducing Agents: Dithiothreitol, sodium borohydride

    Solvents: Water, ethanol, dimethyl sulfoxide (DMSO)

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Thiols

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Disodium 3,3’-dithiobis(benzenesulphonate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium 3,3’-dithiobis(benzenesulphonate) involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful as a cross-linking agent in biochemical assays and as a stabilizer in chemical reactions. The compound can interact with molecular targets such as proteins, leading to the formation of stable disulfide-linked complexes.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 3,3’-dithiobis(1-propanesulfonate)
  • Disodium 3,3’-dithiobis(2-hydroxybenzenesulfonate)
  • Disodium 3,3’-dithiobis(4-methylbenzenesulfonate)

Uniqueness

Disodium 3,3’-dithiobis(benzenesulphonate) is unique due to its specific structure, which includes two benzene rings connected by a disulfide bond. This structure imparts distinctive chemical properties, such as its ability to undergo oxidation and reduction reactions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

27738-87-0

Molecular Formula

C12H8Na2O6S4

Molecular Weight

422.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate

InChI

InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2

InChI Key

INBXJOCVGSWJRR-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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